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Zincophorin methyl ester

Cat. No.: B1245690
M. Wt: 582.9 g/mol
InChI Key: FVCSFNMNNBRTIS-LSGKMJHDSA-N
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Description

Historical Context of Discovery and Isolation

The journey of zincophorin (B1251523) began in 1984 when it was independently discovered and isolated by two research groups. nih.govresearchgate.net

The compound was isolated from the fermentation broths of the actinomycete Streptomyces griseus. nih.govresearchgate.net It was concurrently named Griseochelin and Antibiotic M144255. researchgate.netsmolecule.com The name "zincophorin" was later assigned due to its remarkable ability to bind with zinc ions. researchgate.net

Early research characterized zincophorin as a monobasic carboxylic acid ionophore. nih.govresearchgate.net This classification stems from its molecular structure, which features a single carboxylic acid group, and its function as an ionophore, specifically showing a high affinity for divalent cations. nih.govcore.ac.uk It was identified as a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. nih.govsmolecule.com Its antibiotic properties were noted, particularly its activity against Gram-positive bacteria. nih.govresearchgate.net

Significance within the Polyether Ionophore Class of Natural Products

Polyether ionophores are renowned for their complex molecular architectures, and zincophorin is a notable member of this family. core.ac.uknih.gov

The synthesis of non-aromatic polyketide natural products like zincophorin presents a significant hurdle for synthetic chemists due to their intricate and stereochemically rich structures. researchgate.netnih.gov The molecule's twenty-five carbon backbone is adorned with multiple stereocenters, making its total synthesis a formidable task. researchgate.net A particularly challenging feature is the C(8)–C(12) all-anti stereopentad. nih.govomicsdi.org The development of efficient and step-economical synthetic routes to zincophorin and its derivatives has been a major focus of research, driving the innovation of new synthetic methodologies. nih.govnih.gov

Zincophorin's structure is distinguished by several key features. It possesses a single tetrahydropyran (B127337) ring, which is less common compared to the multiple cyclic ether systems found in many other polyether ionophores. researchgate.net The molecule also contains a propionic acid unit at one end and two double bonds with specific (E) configurations. researchgate.net This unique combination of functional groups and stereochemistry contributes to its specific ion-binding properties and biological activity. core.ac.ukresearchgate.net

Rationale for Research on Zincophorin Methyl Ester

The scientific inquiry into this compound is driven by several factors. A key motivation is to understand the structure-activity relationship of zincophorin. nih.govresearchgate.net By converting the terminal carboxylic acid to a methyl ester, researchers can probe the role of this functional group in the molecule's ionophoric and biological activities. nih.gov It has been reported that the esterification of the carboxylic acid group in zincophorin leads to a loss of its antibacterial and cytotoxic activities. nih.govresearchgate.net However, the methyl ester has shown potential antiviral activity with reduced toxicity to host cells. researchgate.netmsu.edu

Chemical Modification for Structure-Activity Relationship Studies

The conversion of zincophorin to its methyl ester is a classic example of chemical modification used to establish structure-activity relationships (SAR). nih.gov In natural product chemistry, understanding which functional groups are essential for a molecule's biological activity is a primary goal. By converting the carboxylic acid of zincophorin into a methyl ester, scientists can directly test the hypothesis that this acidic group is critical for its function. nih.gov

Esterification neutralizes the negative charge of the carboxylate group, which is presumed to be essential for the ionophore's ability to bind and transport metal cations across biological membranes. msu.edunih.gov If the resulting ester shows a significant drop or complete loss of a specific biological activity compared to the parent acid, it provides strong evidence for the indispensable role of the carboxyl group in that activity. nih.gov This approach was instrumental in confirming the proposed ionophore function of zincophorin and demonstrating that its antibacterial effects are dependent on the free carboxylate. nih.gov The stark difference in the biological profiles of zincophorin and this compound highlights the success of this targeted modification in elucidating a key aspect of its SAR. msu.edunih.gov

Differential Biological Activity Profile Compared to the Free Acid

The biological activity of this compound differs significantly from that of its parent compound, zincophorin. This divergence is most evident in its antibacterial, cytotoxic, and antiviral properties, underscoring the critical role of the free carboxylic acid group.

Antibacterial and Cytotoxic Activity

Zincophorin exhibits potent activity against various Gram-positive bacteria, including multiple strains of Streptococcus pneumoniae. nih.gov In stark contrast, this compound shows a complete loss of this antibacterial activity. nih.govresearchgate.net Studies have shown that the methyl ester had no inhibitory effect on S. pneumoniae growth at concentrations up to 50 µM. nih.gov This finding strongly suggests that the carboxylic acid function is essential for the antibacterial mechanism, which is believed to rely on its function as an ionophore to disrupt the bacterial cell membrane. nih.gov

Furthermore, zincophorin displays significant cytotoxicity against mammalian cell lines, a common trait for ionophore antibiotics. researchgate.netnih.gov However, this cytotoxic effect is also completely abolished upon esterification. nih.gov While zincophorin is highly toxic to A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cells, its methyl ester is well-tolerated at concentrations up to 100 µM. nih.gov

CompoundTargetActivityFinding
Zincophorin Streptococcus pneumoniae (various strains)AntibacterialActive, with dose-dependent inhibition. nih.gov
This compound Streptococcus pneumoniae (various strains)AntibacterialNo antibacterial effect observed up to 50 µM. nih.gov
Zincophorin A549 and MDCK cellsCytotoxicityStrong cytotoxic effects. nih.gov
This compound A549 and MDCK cellsCytotoxicityTolerated up to 100 µM, indicating loss of cytotoxicity. nih.gov

Antiviral Activity

Interestingly, while losing its antibacterial and general cytotoxic properties, this compound was reported in a patent to possess strong inhibitory properties against the influenza WSN virus. rsc.orgnih.govresearchgate.net A key finding associated with this activity is that the methyl ester derivative exhibited reduced toxicity for the host cells compared to the free acid form, zincophorin. msu.edunih.govresearchgate.net This suggests a differential mechanism of action, where the antiviral effect is not dependent on the free carboxylic acid, unlike the antibacterial and cytotoxic effects.

CompoundTarget Organism/CellReported Biological Activity
Zincophorin Gram-positive bacteria, various cell linesAntibacterial, Cytotoxic. researchgate.netnih.gov
This compound Influenza WSN virusAntiviral, with reduced host cell toxicity. rsc.orgmsu.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H62O7 B1245690 Zincophorin methyl ester

Properties

Molecular Formula

C34H62O7

Molecular Weight

582.9 g/mol

IUPAC Name

methyl (2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoate

InChI

InChI=1S/C34H62O7/c1-11-14-20(2)19-23(5)30(36)21(3)15-12-13-16-28(35)24(6)31(37)26(8)32(38)27(9)33-22(4)17-18-29(41-33)25(7)34(39)40-10/h12,15,19-22,24-33,35-38H,11,13-14,16-18H2,1-10H3/b15-12+,23-19+/t20-,21-,22+,24+,25+,26+,27+,28-,29+,30-,31+,32+,33+/m1/s1

InChI Key

FVCSFNMNNBRTIS-LSGKMJHDSA-N

Isomeric SMILES

CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)OC)C)O)O)O)O

Canonical SMILES

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)OC)C)O)O)O)O

Synonyms

zincophorin methyl ester

Origin of Product

United States

Biosynthetic Investigations of Zincophorin

Identification and Characterization of the Biosynthesis Gene Cluster

The genetic blueprint for zincophorin (B1251523) synthesis is located within a specific biosynthesis gene cluster (BGC) in the genome of Streptomyces griseus.

Genome Mining and Co-linearity Principles in Streptomyces griseus

The identification of the zincophorin biosynthesis gene cluster was achieved through genome mining of the producer organism, Streptomyces griseus HKI 0741. nih.govresearchgate.net This process relies on the principle of co-linearity, a hallmark of type I PKS systems, where the sequential arrangement of genes and their encoded domains in the cluster corresponds to the order of chemical reactions in the assembly of the polyketide backbone. researchgate.netresearchgate.net By searching for DNA sequences homologous to known PKS genes, researchers were able to pinpoint a 73.5 kbp region on the chromosome responsible for zincophorin production. nih.gov Interestingly, a fully conserved gene cluster was also identified in another strain, S. griseus IFO 13350, suggesting its potential for zincophorin biosynthesis as well. nih.govnih.gov

Organization of the zin Gene Locus (e.g., zinA-zinG, regulatory genes)

The zincophorin gene cluster, designated as the zin locus, is comprised of 13 open reading frames (ORFs). nih.gov The core of this cluster consists of seven PKS genes, zinA through zinG, which encode the large, modular enzymes responsible for the stepwise synthesis of the polyketide chain. nih.govresearchgate.net In addition to these core synthetic genes, the cluster also contains genes with other predicted functions essential for the complete biosynthesis and regulation of zincophorin. These include a gene annotated as a hydrolase (zinH), a transporter gene (zinT), and two regulatory genes (zinR1 and zinR2). nih.gov In some related Streptomyces species, a zinc uptake regulator, Zur, has been identified to control zinc homeostasis, which is relevant given the ionophoric nature of zincophorin. asm.orgresearchgate.net

Proposed Polyketide Synthase (PKS) Assembly Line

The synthesis of the zincophorin backbone is carried out by a multi-enzyme complex known as a polyketide synthase. This assembly line is a classic example of a modular type I PKS system. uni-frankfurt.denih.gov

Nature of Biosynthetic Building Blocks (Propionate, C2, C3 Extender Units)

The construction of the zincophorin molecule begins with a starter unit and proceeds through the sequential addition of extender units derived from simple carboxylic acids. The proposed assembly line for zincophorin utilizes acyl-CoA-derived C2 (malonyl-CoA) and C3 (methylmalonyl-CoA) building blocks. researchgate.net These units are incorporated in a specific sequence dictated by the acyltransferase (AT) domains within each PKS module.

Modular Organization of PKS Domains

The zin PKS genes encode a series of modules, each responsible for one cycle of polyketide chain elongation. nih.govuni-frankfurt.de Each module contains a set of functional domains that catalyze specific reactions. A minimal PKS module comprises a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. uni-frankfurt.denih.gov The KS domain catalyzes the Claisen condensation reaction that extends the polyketide chain. uni-frankfurt.de The AT domain selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP. uni-frankfurt.de The ACP holds the growing polyketide chain and the incoming extender unit via a thioester linkage. uni-frankfurt.de

The zincophorin PKS assembly line is a textbook example of this modular organization, where the domains within each module of the ZinA-ZinG proteins work in a coordinated fashion to build the complex carbon skeleton of the natural product. researchgate.net

Enzymatic Mechanisms in Biosynthesis

The biosynthesis of zincophorin involves a series of enzymatic reactions catalyzed by the domains within the PKS modules. The process begins with the loading of a starter unit onto the first module. Each subsequent module then performs a cycle of chain elongation. This involves the AT domain loading an extender unit onto the ACP. The KS domain of the same module then catalyzes the decarboxylative condensation of the extender unit with the polyketide chain attached to the KS domain from the previous module. This elongated chain is then passed to the ACP of the current module. Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, can modify the β-keto group formed after each condensation, leading to variations in the final structure. The fully assembled polyketide chain is eventually released from the PKS assembly line, often through the action of a thioesterase (TE) domain, and may undergo further post-PKS modifications to yield the final natural product, zincophorin.

Synthetic Strategies for Zincophorin Methyl Ester

Historical Evolution of Total Synthesis Approaches

The quest to synthesize Zincophorin (B1251523) methyl ester has been a journey of continuous refinement, with each new approach building upon the lessons of its predecessors to achieve greater efficiency and elegance.

Early Pioneering Syntheses (e.g., Danishefsky, 1987)

The first total synthesis of Zincophorin was a landmark achievement reported by Samuel J. Danishefsky's group in 1987. nih.govmsu.edunih.gov This seminal work established the feasibility of constructing such a complex molecule and laid the groundwork for all subsequent synthetic endeavors. msu.edu The Danishefsky synthesis was a lengthy and linear sequence, requiring 35 steps for the longest linear sequence and a total of 61 steps. msu.edu A key feature of their strategy was a Julia olefination to connect two major fragments of the molecule. nih.gov This pioneering effort, while not as step-economical by modern standards, was a testament to the power of strategic bond disconnections and the application of existing synthetic methods to highly complex targets.

Subsequent Methodological Advancements (e.g., Cossy, Miyashita, Leighton, Guindon, Krische)

Janine Cossy's group reported their total synthesis in 2003, featuring a unique disconnection at the C12–C13 bond. msu.edunih.gov Their approach utilized a syn-aldol reaction to join the two key fragments. nih.gov A notable innovation in their synthesis was the use of an oxymercuration of a cyclopropane (B1198618) to construct the vital tetrahydropyran (B127337) core. nih.gov

In 2004, Masaaki Miyashita and his team disclosed another total synthesis. msu.eduacs.org Their approach, along with Cossy's, represented the state of the art at the time, though both still required a significant number of steps. nih.gov

The Guindon group also made significant contributions, with a focus on stereocontrolled reactions. msu.eduweebly.com Their 2015 synthesis employed sterically hindered enoxysilanes to control the stereochemical outcome of key bond-forming reactions. weebly.comresearchgate.net

Most recently, Michael J. Krische's group introduced a highly convergent and redox-economical strategy in 2015. nih.govmsu.edu Their synthesis, completed in a longest linear sequence of only 13 steps, utilized a bidirectional redox-triggered double anti-crotylation to assemble a key triketide stereopolyad. acs.orgresearchgate.netacs.orgnih.gov This innovative approach minimized the need for protecting groups and redox manipulations, showcasing a paradigm shift towards more "ideal" synthesis. msu.edu

The following table provides a comparative overview of the various total syntheses of Zincophorin methyl ester, highlighting the evolution of synthetic efficiency over time.

Lead Researcher(s) Year Published Longest Linear Sequence (Steps) Total Steps Key Methodologies/Strategies
Danishefsky19873561Julia Olefination
Cossy20033056Syn-Aldol Reaction, Oxymercuration of Cyclopropane
Miyashita20043853 msu.eduacs.org
Leighton20112133Tandem Silylformylation-Crotylsilylation/Tamao Oxidation
Guindon20154970Sterically Hindered Enoxysilanes
Krische20151325Bidirectional Redox-Triggered Double Anti-Crotylation
Leighton20179-Refined Step-Economical Synthesis

Key Methodologies and Strategic Disconnections

The successful syntheses of this compound have relied on the strategic application of powerful bond-forming reactions and clever disconnection strategies.

Redox-Triggered Coupling Reactions for Stereopolyad Assembly

A significant advancement in the synthesis of polyketide natural products like this compound has been the development of redox-triggered coupling reactions. acs.orgnih.gov The Krische group, in particular, has pioneered the use of iridium-catalyzed redox-triggered couplings to assemble complex stereopolyads with high efficiency and stereoselectivity. thieme-connect.comacs.orgresearchgate.net This methodology involves the in situ generation of an electrophilic aldehyde from a primary alcohol and a nucleophilic allyl-iridium species from an allylic acetate (B1210297) or epoxide. acs.orgresearchgate.netacs.org These reactive intermediates then couple to form the desired carbon-carbon bond, with the stereochemical outcome controlled by the chiral catalyst. acs.org

In their synthesis of this compound, Krische's team employed a bidirectional, redox-triggered double anti-crotylation of 2-methyl-1,3-propanediol. acs.orgnih.gov This elegant strategy allowed for the direct assembly of the C4-C12 triketide stereopolyad in a highly convergent manner, significantly reducing the number of steps required compared to previous approaches. acs.orgnih.gov This approach highlights the power of merging oxidation and carbon-carbon bond formation into a single, catalytic, and highly stereocontrolled process.

Diastereoselective Carbon-Carbon Bond Formations (e.g., Aldol (B89426) Condensations, Allylmetal Additions)

Diastereoselective carbon-carbon bond formations have been a cornerstone of every this compound synthesis. Aldol condensations, in particular, have been frequently used to connect large, complex fragments. For instance, Cossy's synthesis relied on a highly diastereoselective titanium-mediated aldol condensation to join the C1-C12 and C13-C25 subunits. researchgate.netnih.govacs.orgacs.orgresearchgate.net The stereochemical outcome of these reactions is often controlled by the geometry of the enolate and the nature of the Lewis acid used. researchgate.net

Allylmetal additions have also played a crucial role in establishing key stereocenters. nih.govresearchgate.net These reactions involve the addition of an allylmetal reagent to a carbonyl compound, often with high levels of diastereoselectivity controlled by chelation or Felkin-Anh models. nih.gov The Leighton group's synthesis, for example, utilized a diastereoselective crotylsilylation as part of their tandem reaction sequence to set multiple stereocenters in a single operation. nih.govscispace.comacs.org

Intramolecular Cyclization Reactions (e.g., Oxymercuration, Lewis Acid-Promoted Cyclocondensation)

The construction of the tetrahydropyran rings found in this compound has been achieved through various intramolecular cyclization strategies. Cossy's synthesis memorably employed an intramolecular oxymercuration of a cyclopropanemethanol derivative to forge the tetrahydropyran core of the C1-C12 fragment. nih.govnih.govacs.orgacs.org This reaction proceeds through a mercurinium ion intermediate, which is then trapped by an internal nucleophile to form the cyclic ether with high stereocontrol. acs.org

Lewis acid-promoted cyclocondensations have also been utilized for the formation of the polyether system. Danishefsky's synthesis, for example, involved the cyclocondensation of an aldehyde with a diene under the influence of a Lewis acid like magnesium bromide or boron trifluoride etherate to construct the tetrahydropyran rings. researchgate.netresearchgate.net These reactions are powerful tools for the stereoselective synthesis of cyclic ethers, a common motif in polyketide natural products.

Polypropionate Synthesis Strategies

The carbon backbone of this compound is a classic example of a polypropionate structure, biosynthetically derived from the polymerization of propionate (B1217596) units. psu.edu Synthetic strategies aim to replicate this assembly with high stereocontrol. A common and powerful approach involves the iterative use of aldol reactions, where chiral enolates or aldehydes are used to control the stereochemistry of the newly formed carbon-carbon bond and adjacent stereocenters. psu.edu The stereochemical outcome of these reactions can be directed by the chirality within the reactants (substrate control) or by the use of chiral reagents and auxiliaries (reagent control). psu.eduresearchgate.net

Modern strategies have focused on developing more convergent and efficient methods. For instance, bidirectional approaches, where a central fragment is elaborated outwards in both directions, have been employed to significantly shorten synthetic sequences. acs.orgnih.gov A notable example is the bidirectional redox-triggered double anti-crotylation of 2-methyl-1,3-propane diol, which directly assembles a large triketide stereopolyad spanning C4–C12. acs.orgnih.gov Other advanced methods include the use of vinylogous Mukaiyama aldol reactions with chiral vinylketene silyl (B83357) N,O-acetals, which allow for the simultaneous introduction of multiple stereocenters and functional groups. researchgate.net These strategies represent a move towards more "ideal" syntheses, minimizing steps and maximizing efficiency in the construction of complex polypropionate chains. psu.edunih.gov

Synthesis of Key Fragments and Stereocenter Control

Construction of Stereochemically Complex Subunits (e.g., C(8)–C(12) All-anti Stereopentad)

The C(8)–C(12) all-anti stereopentad embedded within a larger C(6)-C(13) tetrapropionate segment is widely recognized as the most synthetically challenging motif in this compound. researchgate.netresearchgate.netnih.govnih.govacs.org This dense array of five contiguous, alternating stereocenters has historically driven the development of new synthetic methods.

Early strategies relied on substrate-controlled reactions and cyclic stereocontrol. researchgate.net More recent syntheses have employed a variety of advanced techniques. One successful approach involves the iterative application of stereoselective aldol reactions to build the chain one unit at a time. For example, two sequential applications of conditions favoring an anti-configuration were used to construct the C9-C12 chiral centers. researchgate.net

Other powerful methods have been developed to install this stereopentad more directly. The addition of chiral allenyltin reagents to α-methyl-β-oxyaldehydes can generate anti,anti adducts which are then converted through a sequence of reactions, including Sharpless asymmetric epoxidation, into the desired stereopentad. figshare.com This methodology provided an intermediate used in the original Danishefsky synthesis of zincophorin. figshare.com Tandem reactions, such as the silylformylation-crotylsilylation/Tamao oxidation-diastereoselective tautomerization, have also been used to construct five stereocenters in a single, highly efficient operation. nih.govresearchgate.net

Chiral Auxiliary and Asymmetric Catalysis Approaches

To achieve the high levels of stereocontrol necessary for the synthesis of this compound, chemists heavily rely on both chiral auxiliaries and asymmetric catalysis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic group that directs the stereochemical course of a reaction before being removed. wikipedia.org While many types of chiral auxiliaries exist, such as oxazolidinones and camphorsultams, their application in zincophorin synthesis is often integrated into more complex reagent-controlled strategies. wikipedia.org For instance, chiral enolates derived from ketones bearing a covalently attached and recoverable chiral group can be used in highly diastereoselective aldol additions. researchgate.net

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product, is central to modern, efficient syntheses. researchgate.net In the context of this compound, several catalytic methods have proven invaluable:

Iridium-catalyzed redox-triggered couplings : These reactions have been used to form key polypropionate triads, significantly streamlining the synthesis. thieme-connect.com

Sc(OTf)₃-catalyzed crotylations : The use of scandium triflate as a Lewis acid catalyst enables highly diastereoselective and enantioselective crotylation of aldehydes, a key bond-forming reaction in polyketide synthesis. nih.gov

Tandem silylformylation-crotylsilylation : This complex, single-pot transformation uses a rhodium catalyst to create multiple stereocenters with high selectivity, representing a pinnacle of efficiency. nih.govacs.org

Asymmetric epoxidation : Catalysts like the Shi catalyst are used to create chiral epoxides from prochiral alkenes, which then serve as versatile building blocks for further elaboration. nih.gov

These catalytic approaches often obviate the need for stoichiometric chiral reagents or auxiliaries, leading to more atom-economical and efficient synthetic routes. researchgate.netnih.gov

Step-Economy and Scalability in Modern Syntheses

A primary goal in modern organic synthesis is the development of routes that are not only stereochemically precise but also feature high step-economy (the minimum number of steps) and are scalable for the production of useful quantities of material. nih.govnih.govacs.org The synthesis of this compound has served as a benchmark for progress in this area.

Employing powerful tandem reactions that form multiple bonds and stereocenters in a single operation. nih.govacs.org

Designing a convergent route that minimizes protecting group and oxidation state manipulations. researchgate.net

Utilizing highly efficient catalytic reactions, such as asymmetric hydroformylation-allylation, which can establish multiple stereocenters in very few steps. researchgate.net

Furthermore, the practicability of these modern routes has been demonstrated by performing all reaction steps on a gram scale, confirming their scalability. researchgate.netnih.gov This level of efficiency is crucial for enabling the synthesis of analogues for medicinal chemistry studies and potential drug development. researchgate.netnih.govacs.org

Methyl Esterification Protocols

The naturally occurring compound is zincophorin, a carboxylic acid. However, many total syntheses target the methyl ester derivative, which is reported to have reduced host cell toxicity and can be easier to handle and purify. acs.orgnih.gov

Conversion of Zincophorin Free Acid to Methyl Ester

The final step in a synthesis of the natural product zincophorin would be the saponification of a precursor ester. However, researchers have reported that the free acid form of zincophorin can be difficult to purify by standard chromatographic techniques like silica (B1680970) gel chromatography, sometimes leading to the isolation of undetermined metal salts. acs.org

To overcome this, a common strategy is to convert the free acid to its more tractable methyl ester. A standard and effective method for this transformation is treatment of the zincophorin free acid with an ethereal solution of diazomethane. acs.org This reaction is typically clean and high-yielding, providing this compound that is more amenable to purification and characterization. acs.org In some synthetic routes, the methyl ester is generated directly in the final deprotection step, for example, through a methanolysis reaction that cleaves a protecting group and simultaneously forms the methyl ester. thieme-connect.comacs.org

Integration of Esterification into Total Synthesis Routes

Several distinct strategies for the introduction of the methyl ester have been reported in various total syntheses of the molecule. These approaches are often tailored to be compatible with the functionalities present in the advanced intermediates of the synthesis.

One of the earliest total syntheses, completed by Danishefsky's group, involved a sequence of deprotection steps followed by a re-esterification to yield the final this compound. nih.gov This approach necessitates a distinct step for the ester formation after the main carbon skeleton is fully assembled and other protecting groups have been removed. nih.gov

Another documented method involves the direct methylation of the natural product, zincophorin. This can be achieved by treating the free acid with trimethylsilyldiazomethane (B103560) in a mixture of toluene (B28343) and methanol. nih.govegms.de This reaction proceeds by dissolving zincophorin in the solvent mixture, followed by the dropwise addition of trimethylsilyldiazomethane. nih.govegms.de The mixture is stirred for a couple of hours at room temperature, and after workup, the this compound is obtained as a colorless oil. nih.govegms.de While this specific method is often used for the semi-synthesis from the natural product, the principles can be adapted for the final step in a total synthesis if the free acid is synthesized first.

The choice of the esterification strategy is intrinsically linked to the protecting groups used for the various hydroxyl groups throughout the complex molecule. For instance, in a synthesis by Harrison et al., the completion of the synthesis involved three sequential deprotection steps: oxidative removal of a PMB group, basic methanolysis of a carbonate, and subsequent TBS deprotection to furnish the final this compound. nih.gov

These varied approaches highlight the strategic decisions chemists must make when planning the synthesis of a complex natural product. The integration of the final esterification step is not a trivial consideration but a key part of a convergent and efficient synthetic design.

Table of Reagents for Esterification and Related Final Steps

Reagent/ConditionPurposeSynthetic Route Reference
TrimethylsilyldiazomethaneDirect methylation of the carboxylic acidSemi-synthesis from natural product nih.govegms.de
One-pot sequential reduction and deprotectionKetone reduction and PMB ether deprotection to yield the methyl esterLeighton, 2015 nih.gov
Sequential deprotection stepsOxidative PMB removal, basic carbonate methanolysis, TBS deprotectionHarrison et al., 2011 nih.gov
Re-esterificationEster formation after deprotection of the fully assembled carbon skeletonDanishefsky nih.gov

Mechanistic Insights into Biological Activity of Zincophorin Methyl Ester

Fundamental Ionophore Mechanism and Cation Complexation

Polyether ionophores are a class of naturally occurring compounds renowned for their ability to transport cations across biological membranes. researchgate.netnih.gov This capability underlies their potent biological activities. nih.govmsu.edunih.gov Zincophorin (B1251523), a polyoxygenated ionophoric antibiotic isolated from Streptomyces griseus, exemplifies this class of molecules. researchgate.netnih.gov

The primary mechanism of action for ionophores like zincophorin involves forming lipophilic complexes with various cations. nih.govmsu.edunih.gov These molecules can envelop a cation, shielding its charge and allowing the resulting complex to dissolve in and diffuse across the lipid bilayer of cellular membranes. nih.govresearchgate.net This transport is a reversible process; the ionophore releases the cation on the other side of the membrane, completing the transport cycle. This action effectively creates a pathway for ions to cross membranes, a process often described as a proton-cation exchange. nih.govmsu.edunih.gov

The transport of ions across membranes disrupts the carefully maintained transmembrane ion concentration gradients that are essential for cellular function and survival. nih.gov By facilitating this movement, ionophores can dissipate the electrochemical potential across cellular and subcellular membranes, such as the mitochondrial membrane. nih.govresearchgate.net This disruption of ionic homeostasis interferes with critical cellular processes, ultimately leading to effects like cytotoxicity and antibacterial action. researchgate.net

Zincophorin is a monocarboxylic acid ionophore that demonstrates a notable specificity for divalent cations. nih.gov Its name is derived from its particularly high affinity for zinc(II) ions. nih.govnih.gov Complexation studies have determined a clear order of stability for the cation complexes formed by zincophorin.

Table 1: Cation Binding Stability of Zincophorin

CationRelative StabilitySource(s)
Zinc (Zn²⁺)High nih.gov, mdpi.com
Cadmium (Cd²⁺)High (≈ Zn²⁺) nih.gov, mdpi.com
Magnesium (Mg²⁺)Moderate nih.gov, mdpi.com
Strontium (Sr²⁺)Low nih.gov
Barium (Ba²⁺)Low (≈ Sr²⁺) nih.gov
Calcium (Ca²⁺)Low (≈ Sr²⁺) nih.gov

This preferential binding indicates that the biological effects of zincophorin may be significantly influenced by the presence and concentration of specific divalent cations, especially zinc. nih.govmdpi.com

Influence of Carboxylic Acid Esterification on Ionophore Function

Chemical modification of an ionophore's structure can dramatically alter its function. In the case of zincophorin, the esterification of its single carboxylic acid group to form zincophorin methyl ester has profound consequences for its biological activity.

Zincophorin exhibits potent activity against Gram-positive bacteria. researchgate.netnih.gov However, this antibacterial effect is completely lost upon the conversion of its terminal carboxylic acid to a methyl ester. researchgate.netnih.gov Studies have shown that this compound exhibits no antibacterial effect at concentrations where the parent compound is highly active. nih.govresearchgate.net This finding highlights that the free carboxylic acid is indispensable for the compound's antibacterial mechanism. nih.gov

Table 2: Comparative Antibacterial Activity

CompoundAntibacterial ActivitySource(s)
ZincophorinPotent against Gram-positive bacteria nih.gov, researchgate.net
This compoundActivity completely abolished nih.gov, researchgate.net, researchgate.net

The loss of activity in this compound is directly linked to the critical role the carboxylic acid group plays in the ionophore mechanism. This functional group is crucial for both metal ion binding and the subsequent transport process. nih.govmdpi.com X-ray structure analysis reveals that the coordination of a divalent cation like zinc involves the C1-carboxylate group from two separate zincophorin molecules, along with two hydroxy groups from each molecule. nih.gov The negatively charged carboxylate is essential for forming a stable, neutral complex with the divalent cation.

When this group is esterified, as in this compound, its ability to act as a primary coordination site for the cation is eliminated. nih.gov Without this key binding interaction, the molecule can no longer efficiently form the lipophilic complex required to transport cations across the membrane. nih.gov Consequently, the ionophore function is nullified, which in turn abolishes the antibacterial and cytotoxic activities associated with the parent compound. nih.gov

Differential Biological Activities of this compound

The esterification of the carboxylic acid group in zincophorin to form this compound results in a significant alteration of its biological activity profile. This modification shifts the compound's primary activity from antibacterial to antiviral and markedly reduces its cytotoxicity. nih.govacs.org

Antiviral Activity against Specific Viruses (e.g., Influenza WSN/virus)

This compound has been identified as a potent antiviral agent, particularly against the influenza A/WSN/33 (H1N1) virus. researchgate.netnih.govpkusz.edu.cnresearchgate.net Unlike its free acid counterpart, which is primarily known for its antibacterial properties, the methyl ester derivative demonstrates strong inhibitory action against this specific influenza strain in vitro. acs.orgresearchgate.net This distinct antiviral profile is coupled with a notable reduction in toxicity to host cells when compared to the parent zincophorin compound. researchgate.netnih.govmsu.edu The discovery of these antiviral properties was highlighted in patent literature, distinguishing the methyl ester as a compound of interest for its potential in antiviral research. researchgate.netnih.govresearchgate.net

CompoundTarget VirusObserved EffectHost Cell Toxicity
This compoundInfluenza WSN/virusStrong inhibitory properties researchgate.netnih.govpkusz.edu.cnReduced compared to free acid researchgate.netmsu.edu

Comparative Analysis of Antibacterial Properties with Zincophorin Free Acid

A comparative analysis reveals a stark contrast in the antibacterial capabilities of this compound and its corresponding free acid. Zincophorin free acid is a potent inhibitor of Gram-positive bacteria, including various strains of Streptococcus pneumoniae. nih.gov It effectively hinders both the growth and biofilm formation of these bacteria. nih.gov

In sharp contrast, the esterification of the carboxylate group completely abolishes this antibacterial activity. nih.govresearchgate.net Studies have shown that this compound exhibits no significant antibacterial effect against S. pneumoniae at concentrations up to 50 µM. nih.gov This finding strongly indicates that the free carboxylic acid function is essential for the antibacterial and ionophoric action of zincophorin against pneumococci. nih.gov The loss of activity upon methylation suggests a shift from an antibacterial to an antiviral agent. acs.orgnih.gov

CompoundTarget OrganismAntibacterial Activity (MIC)
Zincophorin Free AcidS. pneumoniae (various strains)Effective inhibition (e.g., 1.56-3.13 µg/mL) nih.gov
This compoundS. pneumoniae (various strains)No antibacterial effect up to 50 µM nih.gov

Other Observed Biological Effects in in vitro Models

Beyond the shift from antibacterial to antiviral activity, this compound displays a significantly different cytotoxicity profile in in vitro models compared to the free acid form. Zincophorin free acid exhibits strong cytotoxic effects against various cell lines, including human lung carcinoma (A549) and Madin-Darby canine kidney (MDCK) cells. nih.govresearchgate.net

Conversely, the methyl ester derivative shows a dramatic reduction in this toxicity. msu.edu Research indicates that this compound is well-tolerated by both A549 and MDCK cell lines at concentrations up to 100 µM, a level at which the free acid is strongly cytotoxic. nih.gov This abolishment of cytotoxic activity upon esterification is a critical differential effect, highlighting a divergence in how the two molecules interact with mammalian cells. nih.govresearchgate.net

CompoundCell LineObserved Cytotoxicity
Zincophorin Free AcidA549 (Human Lung Carcinoma)Strong cytotoxic effects nih.gov
This compoundA549 (Human Lung Carcinoma)Tolerated up to 100 µM nih.gov
Zincophorin Free AcidMDCK (Canine Kidney)Strong cytotoxic effects nih.gov
This compoundMDCK (Canine Kidney)Tolerated up to 100 µM nih.gov

Derivatives and Analogues: Design and Biological Exploration

Rationale for Structural Modification and Diversification

The generation of analogues of complex natural products like zincophorin (B1251523) and its methyl ester is a cornerstone of medicinal chemistry. The primary motivations are to refine biological activity, reduce toxicity, and create compounds that are easier to synthesize.

A fundamental reason for creating derivatives is to understand which parts of the molecule are essential for its biological effects, a process known as establishing structure-activity relationships (SAR). nih.gov Due to the sheer complexity of zincophorin's architecture, total synthesis routes are often long and arduous, which has historically limited the generation of analogues for SAR studies. nih.govresearchgate.net Consequently, alternative and more cost-effective methods for structural modification are highly sought after. nih.gov

A critical insight into zincophorin's SAR comes from comparing the biological activity of the parent carboxylic acid, zincophorin, with its methyl ester. The free carboxylic acid group is crucial for the compound's ionophore function and its potent activity against various Gram-positive bacteria, including Streptococcus pneumoniae. nih.govresearchgate.net Esterification of this group to form zincophorin methyl ester leads to a complete loss of this antibacterial activity. nih.gov Conversely, the methyl ester form was found to possess antiviral properties with lower toxicity to host cells compared to the free acid, highlighting how a minor modification can dramatically shift the biological activity profile. msu.edumdpi.com

Table 1: Comparative Biological Activity of Zincophorin and this compound

Compound Key Structural Feature Primary Biological Activity Notes
Zincophorin Free Carboxylic Acid Antibacterial (Gram-positive) nih.gov Activity is dependent on the ionophore function mediated by the carboxyl group. nih.govresearchgate.net

Polyether ionophores are among the most challenging targets for synthetic organic chemists due to their large size and dense stereochemical complexity. nih.govnih.gov The total synthesis of this compound has attracted considerable attention, partly because of the difficulty in constructing specific structural motifs, such as the C(8)–C(12) all-anti stereopentad. nih.govnih.gov Early synthetic routes were exceptionally long, sometimes requiring over 60 individual steps, making them impractical for producing the quantities needed for extensive biological testing or analogue generation. msu.edu

This challenge has driven the development of more efficient and step-economical synthetic strategies. nih.govacs.org For instance, a significantly improved synthesis was devised that could produce this compound in just nine steps in the longest linear sequence, a dramatic improvement that makes analogue synthesis more feasible. nih.govnih.gov The immense resources and time required for de novo chemical synthesis underscore the need for alternative strategies, such as semisynthesis and biosynthetic engineering, to diversify the core structure of zincophorin. nih.govnih.gov

Synthetic Strategies for Analog Generation

To efficiently generate derivatives of this compound, researchers have turned to a variety of strategies that leverage both biological machinery and innovative chemical reactions.

Bioengineering offers a powerful alternative to total synthesis for diversifying complex polyketides like zincophorin. nih.gov This approach involves manipulating the modular polyketide synthase (PKS) enzymes that assemble the natural product in the host organism, typically a Streptomyces bacterium. nih.govresearchgate.net By altering the genetic blueprint of the PKS assembly line, it is possible to create novel structures that would be difficult to access through purely chemical methods. tandfonline.comnih.gov

The recent identification and sequencing of the zincophorin biosynthetic gene cluster (BGC) is a critical first step that enables the use of such genetic engineering strategies. nih.gov While specific engineered analogues of zincophorin have not yet been reported, the principles have been established through work on other polyether ionophores like monensin. researchgate.netbeilstein-journals.org For example, engineering the PKS modules could allow for the incorporation of different extender units, leading to variations in the carbon skeleton. nih.gov Chemo-enzymatic strategies, which combine the synthesis of a key intermediate with subsequent enzymatic transformations, also represent a promising route for creating novel analogues. oup.com

Semisynthesis provides a more direct route to analogues by chemically modifying the natural product isolated from fermentation. nih.gov The preparation of this compound from zincophorin via esterification is a fundamental example of this approach. nih.gov

A more advanced strategy, termed "diversity-focused semisynthesis," involves the controlled chemical degradation of an abundant natural polyether into its constituent fragments. nih.gov These fragments can then be coupled with other building blocks, often created through total synthesis, to generate novel hybrid ionophores. This modular approach has been successfully applied to the ionophores lasalocid (B1674520) and monensin, demonstrating its potential for creating libraries of new compounds with potentially enhanced selectivity or novel activities. researchgate.netnih.gov The logic of fragment-based synthesis, which involves coupling major subunits of the molecule, has been a cornerstone of nearly all total synthesis campaigns for zincophorin and can be adapted for analogue generation by swapping out individual fragments. acs.orglookchem.com

Table 2: Strategies for Generating Zincophorin Analogues

Strategy Description Key Advantages Example/Concept
Biosynthetic Engineering Manipulation of the Polyketide Synthase (PKS) genes responsible for zincophorin production. nih.gov Access to analogues not easily made by chemical synthesis; potential for novel skeletal diversity. tandfonline.com Altering PKS modules to incorporate non-native extender units. nih.gov
Chemo-enzymatic Synthesis Combination of chemical synthesis of precursors and enzymatic transformations. oup.com Leverages the high selectivity of enzymes for difficult chemical steps. Enzymatic cyclization of a chemically synthesized linear polyene precursor. oup.com
Semisynthesis Direct chemical modification of the isolated natural product. nih.gov Straightforward and often high-yielding for simple modifications. Esterification of zincophorin to produce this compound. nih.gov

| Fragment-Based Synthesis | Coupling of pre-synthesized or degradation-derived molecular fragments. nih.govacs.org | Modular and flexible; allows for combinatorial mixing of different subunits. | Degrading lasalocid and coupling fragments with synthetic cation-binding groups. nih.gov |

Impact of Structural Changes on Ionophoric Properties

The primary mechanism of action for polyether antibiotics is their ability to transport metal cations across lipid membranes, disrupting crucial ion gradients within a cell. nih.govnih.gov Any structural modification can have a profound impact on this ionophoric capability.

The most telling example within the zincophorin family is the modification of the carboxylic acid. This functional group is essential for the "carrier" mechanism, where it facilitates a proton-cation exchange. nih.govresearchgate.net The esterification to this compound neutralizes this acidic proton, thereby eliminating its ability to function as an antibacterial ionophore. nih.gov

Modulation of Ion Selectivity and Transport Efficiency

The function of ionophores like zincophorin is intrinsically linked to their ability to selectively bind and transport cations across lipid membranes. wikipedia.org The design of this compound analogues offers a pathway to modulate this ion selectivity and transport efficiency. The molecular structure of the ionophore, including the arrangement of oxygen atoms in its backbone, creates a hydrophilic cavity that chelates specific cations. researchgate.net Altering the size and geometry of this cavity through synthetic modifications can, in principle, shift the selectivity towards different ions.

Influence on Membrane Interaction and Permeability

The interaction of this compound and its analogues with biological membranes is a critical determinant of their biological activity. As lipid-soluble compounds, they partition into the cell membrane, a process governed by their hydrophobic and hydrophilic properties. wikipedia.orgcore.ac.uk The disruption of the natural ion gradients across the membrane is the primary mechanism of action for ionophores. nih.gov

Gram-positive bacteria, which possess a porous peptidoglycan layer, are generally susceptible to ionophores as the molecules can reach the cytoplasmic membrane. researchgate.netnih.gov Conversely, the outer membrane of Gram-negative bacteria often acts as a permeability barrier, rendering them insensitive. nih.gov The design of zincophorin analogues can influence their ability to interact with and permeate these different membrane types. For instance, modifications that increase the lipophilicity of the molecule could enhance its ability to embed within the lipid bilayer. However, detailed comparative studies on how specific structural changes in this compound analogues affect their membrane interaction dynamics and permeability coefficients are limited in the current body of scientific literature.

Biological Profiling of this compound Analogues

The biological evaluation of newly synthesized this compound analogues is crucial for understanding how structural modifications impact their therapeutic potential. This profiling typically involves assessing a range of bioactivities, including antibacterial, antiviral, and antitumor effects.

Assessment of Altered Bioactivities (e.g., Antiviral, Antibacterial, Antitumor)

Research has demonstrated that even minor modifications to the zincophorin structure can lead to significant changes in its biological activity profile. A pivotal example is the difference between zincophorin and its methyl ester. While zincophorin exhibits potent antibacterial activity, this is completely abolished upon esterification of the carboxylic acid group to form this compound. nih.govresearchgate.net Conversely, this compound has been reported to possess antiviral activity, particularly against the influenza WSN virus, with reduced toxicity to host cells compared to the free acid. researchgate.netresearchgate.netmdpi.com

Recent studies have led to the discovery of new, naturally occurring zincophorin analogues with promising bioactivities. For instance, an analogue isolated from an Embleya strain, designated NEAU-wh-3-1, has demonstrated potent antitumor activity against several human cancer cell lines. nih.govresearchgate.net This analogue also exhibited good antibacterial activity. researchgate.net

Below are data tables summarizing the reported biological activities of this compound and its analogues.

Antitumor Activity of Zincophorin Analogue NEAU-wh-3-1

Cell Line IC50 (µg/mL)
HCT-116 (Colon) 8.8
HepG2 (Liver) 9.6 nih.gov
A549 (Lung) 11.6

Data from Wang et al. (2020). researchgate.net

Antibacterial Activity of a New Zincophorin Analogue
Pathogenic Bacteria Activity
Staphylococcus aureus Good
Bacillus subtilis Good
Escherichia coli Good
Pseudomonas aeruginosa Good

Data from Wang et al. (2020). researchgate.net

Antiviral Activity of this compound
Virus Activity
Influenza WSN virus Inhibitory properties researchgate.netresearchgate.netmdpi.com

Data from Gräfe et al. (1988) and other sources. researchgate.netresearchgate.net

Structure-Activity Relationship Studies through Analogue Comparison

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and to designing more potent and selective therapeutic agents. nih.gov For zincophorin and its analogues, a key SAR finding is the critical role of the terminal carboxylic acid group for its antibacterial activity. nih.govresearchgate.net

The esterification of this carboxylic acid to form this compound results in a complete loss of activity against pneumococci. nih.gov This suggests that the free carboxylate is essential for the ionophore's mechanism of antibacterial action, which is consistent with the proposed ionophore function where the carboxylate group is involved in the cation-proton exchange across the bacterial membrane. nih.gov

The shift in activity from antibacterial in zincophorin to antiviral in its methyl ester highlights a dramatic divergence in the SAR. nih.govresearchgate.net This indicates that different structural features are responsible for these distinct biological effects. While the ionophoric properties are central to the antibacterial action, the antiviral mechanism of the methyl ester may involve different molecular targets or interactions.

The discovery of the antitumor and antibacterial activities of the new zincophorin analogue (NEAU-wh-3-1) further enriches the SAR landscape. researchgate.net Although the precise structural differences of this analogue compared to zincophorin are not detailed in the cited abstracts, its potent bioactivities underscore the potential for discovering novel therapeutic agents through the exploration of zincophorin's chemical space. nih.govresearchgate.net The development of synthetic methodologies that allow for the creation of a diverse range of analogues is crucial for conducting comprehensive SAR studies and ultimately for the rational design of new drugs based on the zincophorin scaffold. nih.govnih.govlookchem.com

Advanced Analytical Methodologies for Characterization and Study of Zincophorin Methyl Ester

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational insights into the molecular structure and functional group composition of zincophorin (B1251523) methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of zincophorin methyl ester. Both ¹H and ¹³C NMR are utilized to map the carbon skeleton and the proton environments within the molecule. researchgate.netresearchgate.net The initial structural determinations of zincophorin relied heavily on extensive NMR experiments. nih.gov

The total synthesis of zincophorin and its methyl ester has been verified by comparing the NMR data of the synthetic products with those reported for the natural compound. acs.org Detailed analysis, often supported by two-dimensional NMR experiments like NOE (Nuclear Overhauser Effect), is critical for determining the relative stereochemistry of the numerous chiral centers in the molecule. mdpi.com For instance, the stereochemical configuration of the trioxaadamantane ring in related polypropionates was determined using 2D NOE experiments. mdpi.com The complete and unambiguous assignment of all proton and carbon signals is a critical step in confirming the successful synthesis of this complex molecule. acs.orgacs.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
3.66 s OCH₃
2.40 m H-2
1.57 s H-27

Note: This table presents a selection of key signals. Complete assignment requires extensive 1D and 2D NMR analysis. Data sourced from studies on zincophorin and its methyl ester. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
177.1 C-1 (Ester Carbonyl)
82.9 C-11
76.3 C-7
51.4 OCH₃
13.5 C-30

Note: This table provides examples of characteristic carbon signals. Full spectral analysis is necessary for complete structural elucidation. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC-MS for Purity and Molecular Weight)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula. nih.gov For instance, the sodium adduct of this compound ([M+Na]⁺) has been observed at an m/z of 605.4384, which closely matches the calculated value of 605.4388 for C₃₄H₆₂O₇Na. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal tool for assessing the purity of synthetic batches of this compound and for identifying any impurities or byproducts. shimadzu.com This technique is routinely used to monitor the progress of chemical reactions during its synthesis and to ensure the high purity of the final compound. researchgate.netshimadzu.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. The IR spectrum provides valuable information about the presence of hydroxyl groups, the ester carbonyl group, and the aliphatic C-H bonds that characterize this polyketide. nih.govmugberiagangadharmahavidyalaya.ac.in

The presence of a strong absorption band around 1734-1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. nih.govlibretexts.org Broad absorption in the region of 3385 cm⁻¹ indicates the presence of hydroxyl (O-H) groups. nih.gov The multiple peaks in the 2870-2956 cm⁻¹ range are due to the C-H stretching vibrations of the numerous methyl and methylene (B1212753) groups in the molecule. nih.gov The region between 1000 and 1300 cm⁻¹ typically shows strong C-O stretching bands. spectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3385 O-H (hydroxyl) stretch
~2956, 2929, 2870 C-H (aliphatic) stretch
~1734 C=O (ester) stretch
~1456, 1380 C-H (aliphatic) bend
~1276, 1120, 1079 C-O stretch

Data compiled from published spectroscopic information. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Metal Complex Structures

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of molecules. For zincophorin, X-ray diffraction analysis of its zinc-magnesium salt was instrumental in unambiguously establishing its absolute configuration. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, which is crucial for a molecule with multiple stereocenters. mdpi.com

Furthermore, X-ray crystallography can be used to study the structure of this compound when it forms complexes with metal ions. Given zincophorin's nature as an ionophore with a high affinity for divalent cations like Zn²⁺, understanding the coordination geometry of these complexes is of significant interest. nih.govresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for the analytical assessment of its purity.

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Analytically, HPLC is used to determine the purity of the compound, with typical methods achieving greater than 95% purity. acs.org The technique can separate the target compound from starting materials, reagents, and byproducts, providing a quantitative measure of its purity. researchgate.net

For purification, preparative or semi-preparative HPLC is employed to isolate this compound from complex mixtures, particularly in the final stages of a total synthesis. acs.org The choice of stationary phase (e.g., C18) and mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is optimized to achieve the best separation. researchgate.net Analytical HPLC is also a standard procedure for monitoring the progress of synthetic steps. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Zincophorin
Daptomycin
Imipenem
Diazomethane
Trimethylsilyldiazomethane (B103560)
Toluene (B28343)
Methanol
Ethyl acetate (B1210297)
Sodium carbonate
Sodium sulfate
Chloroform-d1
n-Hexane
Acetonitrile
2-Propanol
Water
Zinc

Flash Column Chromatography for Preparative Purification

Flash column chromatography is a critical technique for the efficient preparative purification of this compound from synthetic reaction mixtures or natural product extracts. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of an appropriate solvent system to separate the target compound from impurities based on differences in polarity.

In the purification of Zincophorin and its derivatives, silica gel 60 M (230–400 mesh) is a commonly employed stationary phase. nih.gov The choice of mobile phase is crucial for achieving optimal separation. A frequently used eluent system is a mixture of n-hexane and ethyl acetate. nih.gov The precise ratio of these solvents is adjusted to achieve the desired retention factor (Rf) for this compound, allowing for its effective separation from other components of the mixture. The progress of the purification is typically monitored by thin-layer chromatography to identify fractions containing the pure product.

Table 1: Typical Parameters for Flash Column Chromatography Purification of this compound

ParameterDescription
Stationary Phase Silica gel 60 M (230–400 mesh) nih.gov
Mobile Phase n-Hexane/Ethyl Acetate nih.gov
Detection Thin-Layer Chromatography (TLC) nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions in the synthesis of this compound. By spotting a small aliquot of the reaction mixture onto a TLC plate and developing it in a suitable solvent system, chemists can quickly assess the consumption of starting materials and the formation of the desired product.

For the analysis of this compound, TLC is typically performed on silica gel plates (e.g., Sil G/UV254, 0.20 mm). nih.gov A common eluent system for this purpose is a 9:1 mixture of chloroform (B151607) and methanol. nih.gov After development, the spots on the TLC plate are visualized. While some compounds are visible under UV light, specific spray reagents are often used for enhanced detection. In the case of Zincophorin and its derivatives, a vanillin-sulfuric acid spray reagent is effective for visualization. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components of the reaction mixture.

Table 2: Parameters for Thin-Layer Chromatography (TLC) Analysis of this compound

ParameterDescription
Stationary Phase Silica gel plates (e.g., Sil G/UV254, 0.20 mm) nih.gov
Mobile Phase Chloroform/Methanol (9:1) nih.gov
Visualization Vanillin-sulfuric acid spray reagent nih.gov

Advanced Biophysical Methods for Mechanistic Studies

To understand the biological function of ionophores like this compound, advanced biophysical methods are employed to study their ability to transport ions across biological membranes and to quantify their binding affinity for specific cations.

Studies of Ion Transport across Model Membranes

The primary function of an ionophore is to facilitate the transport of ions across lipid membranes. wikipedia.org This is often studied using model membrane systems, such as liposomes, which are spherical vesicles composed of a phospholipid bilayer. wikipedia.org These studies are fundamental to understanding the mechanism of action of ionophoric compounds.

Zincophorin, the parent carboxylic acid, is known to be an ionophore with a high affinity for divalent cations, particularly zinc. pkusz.edu.cnnih.gov It is believed to function by forming a lipophilic complex with the cation, which can then diffuse across the lipid bilayer. nih.gov However, research indicates that the esterification of the carboxylic acid group to form this compound abolishes its antibiotic activity. nih.gov This suggests that the free carboxylic acid is crucial for the ion transport mechanism, likely by participating in a proton-cation exchange process across the membrane. nih.govmsu.edu Consequently, this compound is reported to be inactive as an ionophore, and detailed studies of its ion transport across model membranes are not prevalent in the scientific literature. nih.gov

Binding Affinity Determinations

The ability of an ionophore to transport a specific ion is intrinsically linked to its binding affinity for that ion. Various biophysical techniques can be employed to determine the binding constants (such as the dissociation constant, Kd) of an ionophore for different cations. These methods include fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC).

Zincophorin has a demonstrated high affinity for divalent cations, especially Zn²⁺. pkusz.edu.cnnih.gov The determination of binding affinities for the parent compound helps to elucidate its selectivity for certain ions. However, as with ion transport, the biological activity of Zincophorin is lost upon its conversion to the methyl ester. nih.gov The carboxylate group is essential for cation binding and subsequent transport. The blockage of this functional group in this compound leads to a loss of its ion-binding capabilities. Therefore, extensive studies to determine the binding affinity of this compound for various cations are not a primary focus of research, given its established inactivity. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Remaining Biosynthetic Enigmas

The genetic basis for the biosynthesis of zincophorin (B1251523) in Streptomyces griseus has been located, but a complete, experimentally verified understanding of the enzymatic processes is still developing. nih.govresearchgate.net The proposed molecular assembly line, deduced from the identified zin gene cluster, provides a strong hypothetical framework, but key enzymatic transformations, particularly those establishing the molecule's distinctive cyclic ether, remain subjects of intense investigation. researchgate.net

A central enigma in zincophorin biosynthesis is the formation of its tetrahydropyran (B127337) ring. nih.gov In many polyether ionophores, the formation of such oxygen-containing heterocycles is thought to occur via a polyene-polyepoxide cascade, where alkene functionalities in a linear polyketide are converted into epoxides. nih.gov A subsequent series of SN2 ring-opening reactions, often involving epoxide hydrolase enzymes, generates the final polycyclic structure. nih.govnih.gov For instance, in the biosynthesis of lasalocid (B1674520) A, the epoxide hydrolase Lsd19 is responsible for converting a bisepoxide intermediate into the final cyclic ether product through a process that includes an energetically disfavored 6-endo-tet cyclization. nih.govresearchgate.netoup.com

However, the biosynthesis of zincophorin appears to diverge from this model. While the zin gene locus contains a putative epoxide hydrolase gene, searches of the entire S. griseus genome have not detected any epoxidase gene, which would be required to form the epoxide precursors. nih.gov This finding renders the intramolecular cyclization mechanism for zincophorin's tetrahydropyran ring enigmatic and suggests that nature may employ an alternative strategy for forming this crucial structural feature. nih.gov Elucidating this mechanism, whether it involves an uncharacterised or novel enzyme type or a non-standard cyclization of the proposed intermediate, pre-zincophorin, is a primary goal for future biosynthetic studies. researchgate.net

Research AreaKey Unanswered QuestionsPotential Approaches
Cycloether Formation What is the precise enzymatic mechanism for the formation of the tetrahydropyran ring in zincophorin?Heterologous expression of the zin gene cluster; in vitro characterization of the putative epoxide hydrolase; search for novel cyclizing enzymes.
Does the pathway proceed through an epoxide intermediate despite the absence of a canonical epoxidase?Isotopic labeling studies to trace the origin of oxygen atoms; trapping of biosynthetic intermediates.
Enzyme Discovery What are the functions of all the enzymes encoded by the zin gene cluster?Gene knockout studies (though previously unsuccessful); individual enzyme expression and functional assays with substrate analogues. researchgate.net
Are there essential biosynthetic enzymes located outside the identified zin cluster?Comparative genomics with other polyether-producing organisms; proteomic analysis of S. griseus under zincophorin-producing conditions.

The identification of the zincophorin biosynthesis gene cluster (zinA to zinG) was a significant breakthrough, allowing for a proposed model of the polyketide synthase (PKS) assembly line. nih.govresearchgate.net This model predicts the sequential assembly of a propionate (B1217596) starter unit with several malonyl-CoA and methylmalonyl-CoA extender units to form the linear precursor, pre-zincophorin. nih.gov However, the enzymes responsible for tailoring this precursor—specifically for the cyclization, and potentially other redox steps—are not fully confirmed. The functions of the putative epoxide hydrolase and other open reading frames within the cluster require experimental validation. nih.gov Furthermore, the repeated inability to generate knockout mutants of the zin gene cluster in S. griseus has posed a significant practical barrier to functional analysis. researchgate.net Future research, potentially employing heterologous expression systems or advanced genome editing tools, will be necessary to overcome these hurdles and definitively identify and characterize every enzyme involved in transforming the linear polyketide into the final, complex structure of zincophorin.

Exploration of Novel Synthetic Pathways for Zincophorin Methyl Ester and its Analogues

The intricate, stereochemically rich structure of this compound has made it a compelling target for total synthesis, driving innovation in synthetic methodology. researchgate.netnih.gov While several total syntheses have been accomplished, the quest for greater efficiency continues, with a focus on producing analogues for structure-activity relationship studies. nih.govnih.gov

Early synthetic routes to this compound were instrumental in confirming its structure but were often lengthy. nih.govpkusz.edu.cn More recent efforts have focused on increasing step-economy and convergency. nih.govcolumbia.edu A key challenge in the synthesis is the stereocontrolled construction of the C(8)–C(12) all-anti stereopentad. researchgate.netnih.gov

Synthetic StrategyKey FeaturesResearchers
Convergent Aldol (B89426) Coupling Joins C1-C12 and C13-C25 fragments via a titanium-mediated aldol reaction. acs.orgnih.govCossy, et al. acs.orgnih.gov
Step-Economical Polyketide Synthesis Employs a bidirectional redox-triggered double anti-crotylation to build the C4-C12 segment. lookchem.comnih.govKrische, et al. lookchem.comnih.gov
Efficient & Scalable Synthesis Achieved a 9-step longest linear sequence with 10% overall yield, suitable for analogue production. nih.govnih.govLeighton, et al. nih.govnih.gov

The interface of chemical synthesis and enzymatic catalysis offers a promising frontier for constructing complex molecules like this compound and its analogues. The identification of the zin gene cluster opens the door to bioengineering and chemoenzymatic strategies. nih.gov Instead of relying solely on chemical synthesis, which can be arduous for complex structures, it may be possible to use genetic engineering to produce novel zincophorin derivatives with improved properties. nih.gov

The broader field of natural product synthesis provides a blueprint for this approach. For example, enzymes that catalyze intramolecular oxa-Michael additions (IMOMA), such as AmbDH3 from the ambruticin (B1664839) pathway, have been characterized and show potential for the stereoselective synthesis of chiral tetrahydropyrans. acs.orgacs.org The application of such cyclizing enzymes, or the yet-to-be-fully-characterized cyclases from the zincophorin pathway itself, could significantly simplify the synthesis of the core structure. acs.org Future research could focus on harnessing these biocatalysts, either in vitro or in engineered microbes, to perform key stereoselective transformations, which would then be elaborated by traditional chemical methods to complete the synthesis of novel analogues.

Deeper Understanding of Ionophore Mechanisms at the Molecular Level

While zincophorin is known to be an ionophore that complexes with divalent cations, particularly Zn(II), the precise molecular details of its transport mechanism and the downstream cellular consequences are not fully elucidated. nih.govmdpi.com Ionophores generally function by forming lipid-soluble complexes with cations, thereby facilitating their transport across hydrophobic biological membranes. acs.orgslideshare.net Zincophorin is a carboxylic ionophore, meaning its anionic, deprotonated form complexes the cation, resulting in an electrically neutral complex that can diffuse across the membrane. acs.org

X-ray crystallography has shown that two molecules of zincophorin coordinate a single zinc ion in an octahedral fashion, utilizing the C1-carboxylate and the hydroxyl groups at C11 and C13 from each molecule. nih.gov One proposed mechanism for its antiviral activity is that it transports extracellular Zn(II) into the cell, where the increased intracellular zinc concentration inhibits viral RNA polymerase. mdpi.com However, a more granular, dynamic understanding is needed. Future research should focus on biophysical and computational studies to model the entire transport cycle: the kinetics of cation binding at the membrane interface, the conformational changes the zincophorin-cation complex undergoes as it traverses the lipid bilayer, and the factors governing cation release on the other side. Studies similar to those performed on model ionophores like valinomycin, which use calculations of electrostatic potential to probe binding energies, could provide profound insights into the structure-function relationships of zincophorin. ias.ac.in A deeper molecular understanding will be crucial for the rational design of analogues with enhanced selectivity or novel therapeutic activities. nih.gov

Precise Mechanisms of Ion Recognition and Transport in Biological Contexts

The ionophoric activity of Zincophorin is central to its biological function, facilitating the transport of cations across lipid membranes. msu.edu This process is dependent on the presence of a free carboxylic acid group. nih.gov The conversion of this group to a methyl ester in this compound is reported to completely abolish its antibacterial activity, suggesting a loss of this ion transport capability. nih.gov

Future research should aim to definitively confirm the extent to which methyl esterification impedes ion binding and transport. While it is hypothesized that the ester group prevents the formation of the characteristic lipophilic complexes with cations, direct experimental evidence is lacking. nih.gov Investigating the residual capacity, if any, of this compound to interact with and transport ions such as Zn²⁺ would be a critical first step. nih.gov

Interaction with Specific Cellular Targets and Pathways

The specific cellular targets and signaling pathways affected by this compound are currently unknown. Unlike its parent compound, which disrupts transmembrane ion gradients, the methyl ester derivative likely possesses a different, more subtle mechanism of action, if any. msu.edu Its reported antiviral activity suggests that it may interact with viral or host cell components involved in viral replication. nih.govresearchgate.net

Future studies should focus on identifying the molecular binding partners of this compound. Techniques such as affinity chromatography, pull-down assays, and yeast two-hybrid screens could be employed to isolate and identify interacting proteins. Subsequent investigation into the functional consequences of these interactions would be crucial to elucidate the pathways modulated by the compound.

Expanding the Spectrum of Biological Activity Studies

The biological evaluation of this compound has been limited. While its lack of antibacterial and significant cytotoxic effects is noted, the full spectrum of its potential biological activities remains to be explored. nih.govresearchgate.net

Investigation into Emerging Antimicrobial Resistance Mechanisms

The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. researchgate.net While this compound itself lacks direct antibacterial activity, its potential role in circumventing or mitigating resistance mechanisms is an area worthy of investigation. nih.gov For instance, it could be explored as a potentiator of other antibiotics or as an agent that disrupts bacterial virulence factors without directly killing the bacteria. There is currently no research available on the effect of this compound on antimicrobial resistance.

Exploration of Other Therapeutic Modalities (excluding clinical trials)

The most promising, yet least understood, aspect of this compound's biological profile is its reported antiviral activity. nih.govresearchgate.net A patent has claimed its inhibitory properties against the influenza virus, with reduced toxicity compared to the parent compound. nih.govresearchgate.net

This preliminary finding warrants a thorough investigation. Future research should aim to:

Confirm the antiviral activity against various strains of influenza virus.

Determine the stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, egress).

Identify the specific viral or host cell target of the compound.

Explore its activity against other enveloped and non-enveloped viruses.

Computational and Theoretical Approaches

Computational methods can provide valuable insights into the behavior of molecules at an atomic level, guiding experimental work and helping to interpret results.

Molecular Dynamics Simulations of Ionophore-Membrane Interactions

While no specific molecular dynamics (MD) simulations for this compound have been reported, this approach holds significant promise for understanding its interaction with biological membranes. MD simulations could be used to model:

The orientation and depth of insertion of this compound into a lipid bilayer.

The conformational changes of the molecule within the membrane environment.

Its potential to disrupt membrane order and fluidity.

A comparative analysis of its membrane interaction with that of the parent compound, Zincophorin, to visualize the impact of the methyl ester group.

Such simulations would provide a theoretical framework to explain the observed differences in biological activity between Zincophorin and its methyl ester derivative.

In silico Prediction of Structure-Activity Relationships

The stark contrast in biological activity between zincophorin and its methyl ester derivative presents a compelling case for the application of in silico computational methods to explore and predict structure-activity relationships (SAR). nih.govresearchgate.net While zincophorin exhibits potent antibacterial properties, this compound is notably inactive, suggesting the terminal carboxylic acid is indispensable for its mechanism of action. nih.gov The complexity and high cost associated with the total synthesis of zincophorin analogues make computational screening a highly desirable and economical precursor to wet-lab experimentation, allowing for the rational design and prioritization of candidates with a higher probability of success. nih.govresearchgate.netnih.gov

Future research efforts are poised to leverage a variety of computational techniques to systematically dissect the structural features of this compound and related compounds to understand the molecular basis of their activity, or lack thereof. Key unanswered questions that in silico models can address include quantifying the impact of esterification on ionophore function, predicting the binding affinity of hypothetical analogues to biological targets, and modeling their interaction with and transport across bacterial membranes.

Key Computational Approaches and Their Potential Applications

A multi-faceted computational approach will be crucial for building a comprehensive SAR model for zincophorin and its derivatives. The following table outlines promising in silico methods and their specific applicability to this class of compounds.

Computational Method Specific Application to this compound SAR Potential Insights
Quantitative Structure-Activity Relationship (QSAR) Development of models correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of a virtual library of zincophorin analogues with predicted antibacterial activity. nih.govresearchgate.netIdentification of key molecular properties that govern bioactivity. Prediction of the activity of novel, unsynthesized analogues. Guidance for modifying the scaffold to improve activity or other properties.
Molecular Docking Simulating the binding of zincophorin, this compound, and virtual analogues to putative biological targets, such as bacterial membrane proteins or enzymes. cncb.ac.cnElucidation of potential binding modes and identification of critical intermolecular interactions (e.g., hydrogen bonds, ionic interactions). Explaining why the methyl ester fails to bind effectively compared to the free acid.
Molecular Dynamics (MD) Simulations Modeling the behavior of zincophorin and its methyl ester within a simulated bacterial membrane to study their ionophore activity. frontiersin.orgmdpi.com Simulating the coordination of the Zn²⁺ ion by the ligand. biorxiv.orgVisualizing and quantifying the process of ion transport across the lipid bilayer. Assessing the stability of the zinc-ligand complex. Understanding how esterification impedes membrane interaction and ion transport.
Homology Modeling Constructing 3D models of potential bacterial target proteins for which no experimental structure exists, to be used in subsequent docking studies. researchgate.netEnabling structure-based drug design efforts when experimental target structures are unavailable.

The Central Role of the Carboxylate Group

The primary focus of initial in silico investigations will undoubtedly be the terminal carboxylate group. The established inactivity of this compound provides a foundational data point for model development. nih.gov Computational studies can precisely quantify the differences in physicochemical properties that arise from this single modification.

Property Zincophorin (Free Acid) This compound Significance for in silico Modeling
pKa Acidic (deprotonated at physiological pH)Neutral (ester group is not ionizable)Affects the charge state, which is critical for electrostatic interactions with targets and membrane components.
Polar Surface Area (PSA) HigherLowerInfluences membrane permeability and interaction with polar residues in a binding site.
Hydrogen Bonding Capacity Acts as both hydrogen bond donor and acceptorActs only as a hydrogen bond acceptorDrastically alters the potential for forming key interactions with a biological target.
Coordination with Zn²⁺ The carboxylate is a primary coordination site for the zinc ion.The ester carbonyl is a much weaker coordinating group.Directly impacts the ability to function as an ionophore. MD simulations can model the stability of the respective zinc complexes. biorxiv.org

By using these fundamental differences as a starting point, QSAR models can be trained on virtual libraries of analogues where the terminal group is varied (e.g., amides, tetrazoles, other acidic bioisosteres) to predict which modifications might restore or enhance biological activity. Molecular dynamics simulations will be particularly valuable in visualizing how zincophorin facilitates zinc transport across a lipid bilayer and why the methyl ester fails in this role, likely due to altered hydrophilicity and an inability to effectively release the ion after transport. nih.gov Such simulations can provide a dynamic, atom-level understanding that is inaccessible through static modeling alone. mdpi.com

Although detailed SAR studies on zincophorin have not yet been published, the groundwork laid by synthetic chemists and the clear biological dichotomy between the acid and its ester make this an exceptionally fertile area for future computational investigation. researchgate.net The insights gained from such in silico predictions will be invaluable for guiding the bioengineering and synthetic chemistry efforts needed to create novel and improved zincophorin-based therapeutic agents. nih.gov

Q & A

Q. What are the critical reaction steps and conditions in the total synthesis of (+)-Zincophorin methyl ester?

  • The synthesis involves fragment coupling and stereochemical control. For example, fragment A and B undergo lithiation with i-BuLi in Et₂O at -78°C, yielding intermediate 11 (68% yield, 3:1 dr). Subsequent TiCl₄-mediated catalysis with TFAA and thiazole generates the final product (37% overall yield). Key steps include redox-economical transformations and stereoselective aldol reactions .
  • The 9-step synthesis by Leighton et al. employs Shi asymmetric epoxidation and Rh-catalyzed silylformylation-crotylsilylation cascades, achieving scalability and efficiency (longest linear sequence) .

Q. Which analytical methods are prioritized for characterizing Zincophorin methyl ester’s structural integrity?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D techniques) are essential for confirming molecular weight and stereochemistry. Gas chromatography (GC) and chiral HPLC are used to assess enantiomeric excess. X-ray crystallography may resolve ambiguous stereocenters .

Q. How do reaction parameters like temperature and catalyst type influence yield in this compound synthesis?

  • Low temperatures (-78°C) minimize side reactions during lithiation. Catalyst choice (e.g., TiCl₄ vs. Rh(acac)CO₂) impacts stereoselectivity. For example, Rh catalysis in silylformylation ensures π-facial selectivity, critical for contiguous stereocenters .

Advanced Research Questions

Q. What methodologies address stereochemical contradictions in this compound synthesis?

  • Diastereotopic group selection via steric and electronic effects is key. In Leighton’s synthesis, A¹,³ strain and syn-pentane interactions guide tautomerization, achieving ≥15:1 dr. Computational modeling (DFT) can predict steric clashes, such as C12 methyl hindrance during crotylsilylation .
  • Comparative analysis of NMR data with synthetic intermediates helps resolve discrepancies between predicted and observed stereochemistry .

Q. How can Taguchi experimental design optimize this compound synthesis?

  • Taguchi’s orthogonal arrays (e.g., L9) systematically evaluate parameters like catalyst concentration, temperature, and molar ratios. For example, in biodiesel synthesis (analogous methodology), catalyst concentration contributed 77.6% to yield variance. Applied to Zincophorin, this approach could identify dominant factors (e.g., silylating agent purity) with minimal experimental runs .

Q. What are the trade-offs between step economy and stereochemical fidelity in this compound syntheses?

  • The 9-step route prioritizes redox-economy but faces lower aldol selectivity (e.g., 3:1 dr in intermediate steps). Earlier multi-step syntheses (e.g., Kasun et al., 2015) achieve higher dr (e.g., 10:1) but require more steps. Scalability vs. precision must align with research goals (e.g., mg-scale mechanistic studies vs. gram-scale bioactivity assays) .

Q. How do π-facial selectivity and steric effects govern diastereotopic group discrimination?

  • In Leighton’s synthesis, Rh-catalyzed silylformylation directs crotyl addition to the Re face of aldehydes, avoiding steric clashes with the C12 methyl group. Tamao-Fleming oxidation then locks the stereochemistry. This strategy highlights the role of transition-state geometry in controlling distal stereocenters .

Data Analysis and Validation

Q. What statistical frameworks validate reproducibility in this compound synthesis?

  • ANOVA and signal-to-noise (S/N) ratios (Taguchi method) quantify parameter contributions. For example, catalyst concentration’s S/N ratio in biodiesel optimization was 38.951, correlating with 96.7% yield. Replication under optimized conditions (3 trials) ensures robustness .

Q. How should researchers document synthetic protocols for peer review?

  • Follow IUPAC guidelines: detail reagents (CAS numbers, purity), instrumentation (e.g., GC-FID settings), and characterization data (e.g., NMR δ values, HRMS m/z). Use tables to compare yields, dr, and spectral data across methods .

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